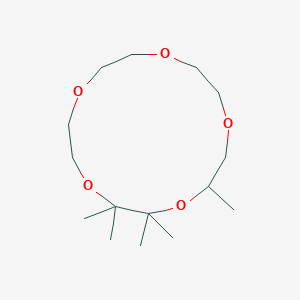
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process. The exact synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ether groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ethers.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: The compound is used in the separation and purification of metal ions in industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound coordinate with the metal ions, forming a stable ring structure. This complexation can influence various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: A similar crown ether with a slightly different structure.
Benzo-15-crown-5: Another crown ether with a benzene ring incorporated into the structure.
2,2’-Bi-1,4,7,10,13-pentaoxacyclopentadecane: A dimeric form of the compound with two crown ether units.
Uniqueness
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These substitutions can enhance the compound’s stability and selectivity in forming complexes with certain metal ions, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
50807-30-2 |
|---|---|
Molekularformel |
C15H30O5 |
Molekulargewicht |
290.40 g/mol |
IUPAC-Name |
2,2,3,3,5-pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O5/c1-13-12-18-9-8-16-6-7-17-10-11-19-14(2,3)15(4,5)20-13/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
IEGFBJULNLVFDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCOCCOCCOC(C(O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


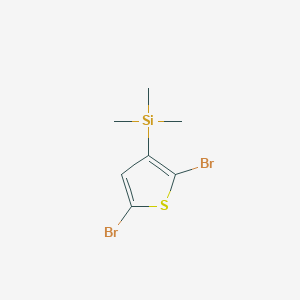

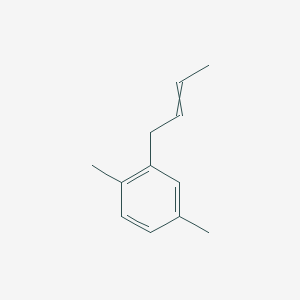
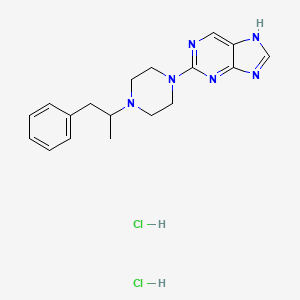
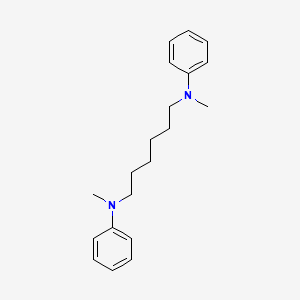
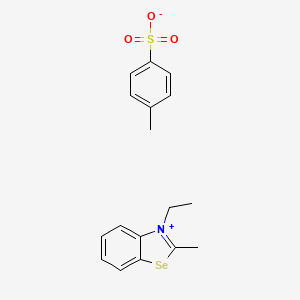

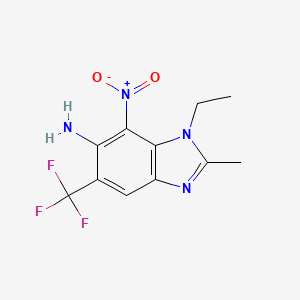
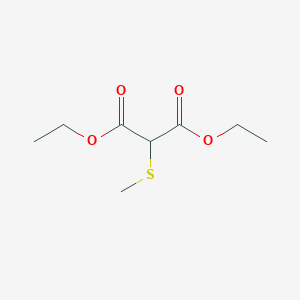
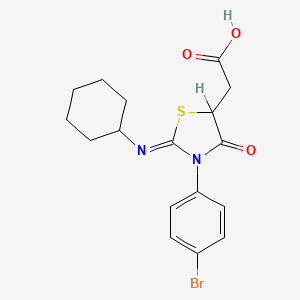
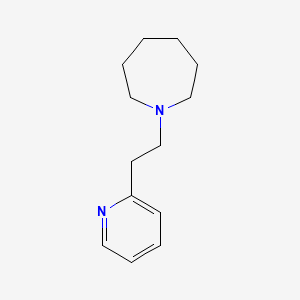
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
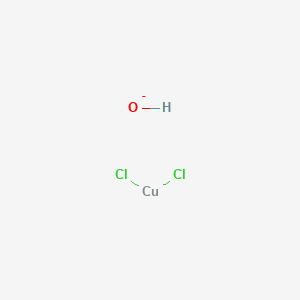
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
